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Compound of Interest

Compound Name:
(2-Bromo-5-methoxy-3-

methylphenyl)methanol

CAS No.: 110451-90-6

Cat. No.: B1339287

Get Quote

An In-depth Technical Guide to the Structural Characterization of (2-Bromo-5-methoxy-3-
methylphenyl)methanol

This guide provides a comprehensive, multi-technique approach to the definitive structural

elucidation of (2-Bromo-5-methoxy-3-methylphenyl)methanol. Designed for researchers,

scientists, and professionals in drug development and synthetic chemistry, this document

moves beyond procedural outlines to explain the scientific rationale behind the analytical

choices, ensuring a self-validating and robust characterization workflow.

Introduction: The Imperative for Unambiguous
Identification
(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic alcohol with

potential applications as a building block in the synthesis of more complex molecules, including

pharmacologically active compounds. Its precise molecular structure, defined by the specific

arrangement of bromo, methoxy, methyl, and hydroxymethyl substituents on the benzene ring,
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is critical. Any ambiguity could lead to the synthesis of incorrect final products, impacting

biological activity, safety, and intellectual property.

Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential

for scientific integrity and the success of research and development programs. This guide

details the core spectroscopic and spectrometric techniques required to confirm the identity

and purity of this compound.

Molecular Structure and Spectroscopic
Expectations
The target molecule possesses several key structural features that will manifest in predictable

ways across different analytical techniques. Understanding these features is the first step in

designing the characterization workflow.

Caption: 2D Structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Molecular Formula: C₉H₁₁BrO₂

Molecular Weight: 231.09 g/mol

The combination of an electron-donating methoxy group, a weakly donating methyl group, and

an electron-withdrawing but sterically bulky bromine atom creates a unique electronic and

steric environment. This will influence the chemical shifts in NMR, the fragmentation in mass

spectrometry, and the vibrational frequencies in IR spectroscopy.

The Analytical Workflow: An Integrated Approach
A robust characterization relies on multiple, independent techniques that cross-validate each

other. Our workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete structural profile.

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Structural Blueprint
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NMR is the cornerstone of structural elucidation for organic molecules, providing detailed

information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy
Expertise & Causality: ¹H NMR provides the most direct information on the number of distinct

proton environments, their electronic surroundings (chemical shift), their neighboring protons

(spin-spin coupling), and their relative abundance (integration). For this molecule, it is crucial

for confirming the substitution pattern on the aromatic ring and identifying the protons of the

functional groups.

Experimental Protocol:

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform

(CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters

include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good

signal-to-noise ratio.

D₂O Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake,

and re-acquire the spectrum. The -OH signal will disappear.

Predicted Data & Interpretation:
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Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

~7.15 d (J ≈ 2.5 Hz) 1H Ar-H

Aromatic proton

ortho to the

methoxy group,

showing small

meta-coupling to

the other

aromatic proton.

~6.80 d (J ≈ 2.5 Hz) 1H Ar-H

Aromatic proton

para to the

methoxy group,

influenced by its

electron-donating

effect.

~4.70 s 2H -CH₂OH

Benzylic protons

adjacent to an

oxygen atom.

Appears as a

singlet as there

are no adjacent

protons.

~3.85 s 3H -OCH₃

Methoxy group

protons, a

characteristic

sharp singlet.

~2.30 s 3H Ar-CH₃
Aromatic methyl

group protons.

~1.90 br s 1H -CH₂OH Hydroxyl proton.

Its chemical shift

is variable and

the peak is often

broad. Will
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disappear upon

D₂O exchange.

Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Causality: ¹³C NMR, often coupled with Distortionless Enhancement by Polarization

Transfer (DEPT) experiments, confirms the number of unique carbon atoms and identifies them

as CH₃, CH₂, CH, or quaternary (Cq). This is essential for verifying the full carbon skeleton.

Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating

at ~100 MHz for carbon). A higher number of scans (e.g., 1024 or more) is required due to

the low natural abundance of ¹³C.

DEPT: Run DEPT-90 (shows CH carbons) and DEPT-135 (shows CH/CH₃ as positive

signals and CH₂ as negative signals) experiments to aid in assignments.

Predicted Data & Interpretation:
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Predicted δ (ppm) Carbon Type Assignment Rationale

~159.0 Cq C-OCH₃

Aromatic carbon

attached to the

strongly electron-

donating methoxy

group.

~138.5 Cq C-CH₂OH

Aromatic carbon

bearing the

hydroxymethyl group.

~135.0 Cq C-CH₃

Aromatic carbon

bearing the methyl

group.

~122.0 CH CH
Aromatic methine

carbon.

~118.0 Cq C-Br

Aromatic carbon

attached to bromine;

its chemical shift is

lowered by the "heavy

atom effect".

~115.5 CH CH
Aromatic methine

carbon.

~64.5 CH₂ -CH₂OH
Aliphatic carbon of the

hydroxymethyl group.

~55.5 CH₃ -OCH₃
Aliphatic carbon of the

methoxy group.

~20.0 CH₃ Ar-CH₃

Aliphatic carbon of the

aromatic methyl

group.

Mass Spectrometry (MS): Molecular Weight and
Formula Confirmation
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Expertise & Causality: MS provides the molecular weight of the compound and, with high

resolution, its elemental formula. For this molecule, MS is particularly powerful due to the

distinct isotopic signature of bromine, which acts as a definitive marker.

Experimental Protocol:

Technique: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry

(GC-MS) with Electron Ionization (EI).

Acquisition (HRMS): Analyze using a Time-of-Flight (TOF) or Orbitrap mass analyzer to

achieve high mass accuracy (<5 ppm).

Analysis: Observe the molecular ion region and the fragmentation pattern.

Predicted Data & Interpretation:

m/z (Nominal) Ion Interpretation

230 / 232 [M]⁺

Molecular Ion Peak: The

presence of two peaks of

nearly equal intensity (approx.

1:1 ratio) is the classic

signature of a compound

containing one bromine atom

(⁷⁹Br and ⁸¹Br isotopes).[1]

212 / 214 [M - H₂O]⁺
Loss of a water molecule from

the alcohol functional group.

199 / 201 [M - CH₂OH]⁺

Loss of the hydroxymethyl

radical, a common

fragmentation for benzyl

alcohols.

151 [M - Br]⁺ Loss of the bromine radical.

High-Resolution Data:

Calculated Exact Mass for C₉H₁₁⁷⁹BrO₂: 229.9942
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Calculated Exact Mass for C₉H₁₁⁸¹BrO₂: 231.9922

An observed mass within 5 ppm of these calculated values provides unambiguous confirmation

of the elemental formula.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and effective technique for confirming the

presence of key functional groups. The vibrational frequencies of specific bonds act as a

"fingerprint" for the molecule.[2][3]

Experimental Protocol:

Technique: Use a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-

400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

Predicted Data & Interpretation:
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3400-3200 (broad) O-H stretch Alcohol (-OH)

The broadness is due

to hydrogen bonding.

A key indicator of the

alcohol group.[4]

3100-3000 C-H stretch Aromatic (=C-H)

Characteristic of

protons on the

benzene ring.

2980-2850 C-H stretch Aliphatic (-C-H)
From the -CH₃ and -

CH₂OH groups.

1600-1450 C=C stretch Aromatic Ring
Skeletal vibrations of

the benzene ring.

1250-1200 C-O stretch Aryl Ether (Ar-O-CH₃)

Asymmetric stretch,

characteristic of the

methoxy group.[5]

1050-1000 C-O stretch Alcohol (-CH₂-OH)
Characteristic of a

primary alcohol.

650-550 C-Br stretch Alkyl Halide (Ar-Br)

Found in the

fingerprint region,

confirming the

presence of the C-Br

bond.

Conclusion: A Self-Validating Structural Proof
The structural characterization of (2-Bromo-5-methoxy-3-methylphenyl)methanol is
definitively achieved through the synergistic application of NMR, MS, and IR spectroscopy.

Mass Spectrometry confirms the correct molecular weight and elemental formula, with the

bromine isotopic pattern serving as an unmistakable flag.
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Infrared Spectroscopy provides rapid and clear evidence for the required alcohol, ether, and

aromatic functional groups.

NMR Spectroscopy delivers the final, high-resolution proof, mapping out the entire carbon-

hydrogen framework. ¹H NMR confirms the precise substitution pattern and the nature of the

protons, while ¹³C NMR verifies the complete carbon count and environment.

Together, these techniques form a self-validating system where each result corroborates the

others, leading to an unambiguous and trustworthy structural assignment. This level of rigor is

the standard for ensuring quality, reproducibility, and safety in all scientific and developmental

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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